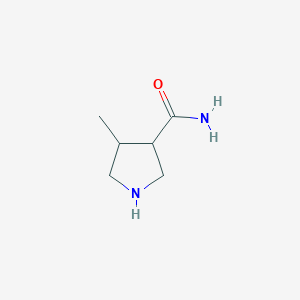

4-Methylpyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-methylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-4-2-8-3-5(4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |

InChI Key |

VIRYDJHNPSFCRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C(=O)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Methylpyrrolidine 3 Carboxamide and Its Stereoisomers

Stereoselective Synthesis Strategies

The creation of specific stereoisomers of 4-Methylpyrrolidine-3-carboxamide hinges on stereoselective synthesis. This approach is crucial for generating molecules with a defined three-dimensional arrangement of atoms, a property that is often essential for their intended function. Chemists employ several powerful techniques to achieve this, including asymmetric reactions and the use of chiral starting materials.

Asymmetric Michael Addition Reactions for Pyrrolidine-3-carboxylic Acid Derivatives

A highly effective and atom-economical strategy for constructing the pyrrolidine (B122466) ring with desired stereochemistry is the asymmetric Michael addition. This reaction is a cornerstone of modern organic synthesis. In this context, organocatalytic enantioselective Michael addition reactions are particularly noteworthy for producing 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are direct precursors to the target carboxamide. rsc.orgrsc.org

One prominent method involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.orgrsc.org The choice of a 4-oxo-2-enoate bearing a methyl group at the appropriate position would lead to the desired 4-methylpyrrolidine skeleton after subsequent cyclization and reduction steps. The reaction is catalyzed by chiral organocatalysts, which create a chiral environment that directs the approach of the nucleophile to the Michael acceptor, resulting in a product with high enantiomeric excess (ee). For instance, using this methodology, 5-methylpyrrolidine-3-carboxylic acid has been synthesized with 97% ee in just two steps from readily available starting materials. rsc.org The subsequent conversion of the carboxylic acid to the carboxamide would complete the synthesis.

The versatility of the Michael addition allows for the synthesis of various substituted pyrrolidine-3-carboxylic acid derivatives, which serve as crucial building blocks for bioactive molecules and organocatalysts themselves. rsc.org Researchers have successfully synthesized both cis- and trans-isomers of substituted pyrrolidine-3-carboxylic acids by carefully selecting the catalyst and reaction conditions. nii.ac.jp

Organocatalytic Approaches in Enantioselective Synthesis

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. These small organic molecules, often derived from natural products like cinchona alkaloids or amino acids, can effectively catalyze a wide range of transformations with high stereocontrol. nih.govnih.gov

In the synthesis of substituted pyrrolidines, bifunctional organocatalysts are particularly effective. These catalysts possess both a basic site (like a tertiary amine) to deprotonate the nucleophile and a hydrogen-bonding donor site (like a thiourea (B124793) or squaramide group) to activate the electrophile and orient the substrates in a specific manner within the transition state. nih.govbeilstein-journals.org For example, a chiral bifunctional tertiary amine-squaramide catalyst has been used in asymmetric cascade aza-Michael/Michael addition reactions to produce spiro[pyrrolidine-3,3'-oxindoles] with excellent diastereoselectivity and enantioselectivity (>99% ee). nih.gov

Similarly, cinchona-based primary amine catalysts, sometimes used with an acid co-catalyst, can facilitate intramolecular aza-Michael additions to form substituted piperidines and can be adapted for pyrrolidine synthesis. nih.gov The development of highly functionalized polysubstituted pyrrolidines has been achieved through the organocatalytic conjugate addition of aldehydes to nitro-olefins, catalyzed by commercially available chiral pyrrolidine derivatives. nih.gov These methods underscore the power of organocatalysis to construct complex, stereochemically rich pyrrolidine scaffolds from simple precursors. nih.gov

Utilization of Chiral Building Blocks and Precursors

An alternative and powerful strategy for stereoselective synthesis is to begin with a molecule that already contains the desired stereochemistry. This "chiral pool" approach leverages naturally occurring chiral molecules like amino acids, carbohydrates, or terpenes as inexpensive and readily available starting materials. enamine.net

For the synthesis of this compound, a suitable chiral precursor would be a derivative of glutamic acid or pyroglutamic acid. These molecules possess a five-carbon backbone and a stereocenter that can be used to direct the formation of the pyrrolidine ring and its substituents. Another common starting material is 4-hydroxyproline (B1632879), which contains the pre-formed pyrrolidine ring with a hydroxyl group that can be chemically manipulated to introduce other functionalities. nih.gov

The synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a closely related structure, has been described starting from a chiral precursor, demonstrating the feasibility of this approach. elsevier.com The synthesis of chiral α-amino acids and β-amino alcohols, which can serve as precursors for pyrrolidine ring construction, is often achieved through asymmetric hydrogenation using chiral catalysts like DuPHOS. nih.gov By starting with a known chiral building block, the synthetic route can often be shortened, and the complexities of establishing absolute stereochemistry can be avoided. enamine.net

Multi-Step Synthetic Routes

Constructing a molecule like this compound often requires a sequence of reactions, each designed to build a specific part of the final structure. These multi-step routes involve the initial formation of the core pyrrolidine ring, followed by the installation or modification of functional groups, such as the final amide bond formation.

Pyrrolidine Ring Construction Methodologies

The pyrrolidine ring is a prevalent core structure in many biologically active compounds, and numerous methods have been developed for its construction. osaka-u.ac.jpnih.gov Beyond the Michael addition discussed earlier, other powerful strategies include cycloaddition reactions and intramolecular cyclizations.

One of the most widely used methods is the [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene. osaka-u.ac.jpnih.gov This reaction directly forms the five-membered pyrrolidine ring. By choosing an appropriately substituted alkene (e.g., one that can generate the 4-methyl group) and a suitable azomethine ylide precursor, a wide variety of substituted pyrrolidines can be synthesized with good control over regio- and stereoselectivity. nih.gov

Intramolecular cyclization is another key strategy. This involves a precursor molecule containing both the nitrogen atom and a reactive functional group at the other end of a carbon chain, which then react to form the ring. Methods include the intramolecular amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jp A recently developed method involves a photo-promoted ring contraction of pyridines using a silylborane, which provides access to functionalized pyrrolidine derivatives from abundant starting materials. osaka-u.ac.jpnih.gov

| Method | Description | Key Features | Reference(s) |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | Directly forms the 5-membered ring; good stereocontrol. | osaka-u.ac.jp, nih.gov |

| Intramolecular Amination | Cyclization of an amino group onto an unsaturated C-C bond within the same molecule. | Forms the ring from a linear precursor. | osaka-u.ac.jp |

| Pyridine Ring Contraction | Photo-promoted reaction of pyridines with silylborane. | Utilizes abundant starting materials for skeletal editing. | osaka-u.ac.jp, nih.gov |

| Michael Addition/Cyclization | Addition of a nucleophile to an α,β-unsaturated carbonyl followed by cyclization. | Highly effective for creating substituted pyrrolidine-3-carboxylates. | rsc.org |

Advanced Amide Bond Formation Techniques (e.g., Carbodiimide (B86325) Coupling)

The final step in the synthesis of this compound is the formation of the amide bond from the corresponding 4-methylpyrrolidine-3-carboxylic acid and an amine source (typically ammonia (B1221849) or an ammonium (B1175870) salt). While this transformation can be achieved by heating, modern synthesis relies on coupling agents to perform the reaction under mild conditions, which is crucial for preserving the stereochemical integrity of the molecule. youtube.com

The most common and effective coupling agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). youtube.comcbijournal.com The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond, releasing a urea (B33335) byproduct. youtube.comluxembourg-bio.com

To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea or racemization, additives are often included. luxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) was a classic additive, which reacts with the O-acylisourea to form an active ester that is more stable but still highly reactive towards the amine. luxembourg-bio.com More recently, ethyl cyanohydroxyiminoacetate (OxymaPure) has been introduced as a superior and safer alternative to HOBt. luxembourg-bio.com A combination of EDC and an additive like HOAt (1-hydroxy-7-azabenzotriazole) in the presence of a non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) has been shown to be highly effective for a wide range of substrates. nih.gov

| Coupling Reagent | Additive | Key Advantages | Reference(s) |

| EDC | HOBt / HOAt | Water-soluble byproduct, mild conditions. | nih.gov, luxembourg-bio.com |

| DCC | HOBt | Inexpensive, effective. | youtube.com, luxembourg-bio.com |

| EDC | OxymaPure | High efficiency, avoids potentially explosive HOBt. | luxembourg-bio.com |

| EDC/PEG-400 | None | Eco-friendly protocol avoiding hazardous solvents. | cbijournal.com |

Regioselective Introduction of the Methyl Group at C-4

The introduction of a methyl group at the C-4 position of the pyrrolidine-3-carboxamide (B1289381) core is a critical step that significantly influences the molecule's three-dimensional structure and potential biological activity. Achieving high regioselectivity and stereocontrol in this transformation is a key challenge addressed by modern synthetic methods.

One effective strategy for the regioselective and diastereoselective synthesis of 3,4-disubstituted pyrrolidines involves a tandem double conjugate addition-cyclization reaction. This approach has been successfully applied to the synthesis of methyl 4-(diethoxyphosphoryl)-N-1-substituted-pyrrolidine-3-carboxylates. The reaction of primary amines with a 2,3-difunctionalized buta-1,3-diene starting material leads to the formation of the pyrrolidine ring with substituents at the C-3 and C-4 positions. The diastereoselectivity of this process can be influenced by the nature of the reactants and reaction conditions, often yielding a mixture of cis and trans diastereoisomers that can be separated by chromatography. The stereochemistry of the separated diastereoisomers can be confirmed by techniques such as nOe experiments in 1H NMR. researchgate.net

While this method introduces a diethoxyphosphoryl group at C-4, it establishes a robust framework for accessing 3,4-disubstituted pyrrolidines. Subsequent chemical transformations could potentially replace the phosphoryl group with a methyl group.

Another powerful approach for the stereoselective synthesis of substituted pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides. This atom-economic reaction allows for the direct construction of the five-membered ring system with control over multiple stereogenic centers. The generation of azomethine ylides from stable and readily available tertiary amides under mild, iridium-catalyzed reductive conditions has expanded the scope of this methodology, providing access to a wide range of highly substituted pyrrolidines. nih.gov The choice of dipolarophile in this reaction is crucial for introducing the desired functionality, which could be a precursor to the C-4 methyl group.

The table below summarizes the diastereoselective synthesis of various N-substituted methyl 4-(diethoxyphosphoryl)pyrrolidine-3-carboxylates, highlighting the yields and diastereomeric ratios achieved. This data demonstrates the feasibility of controlling the stereochemistry at the C-3 and C-4 positions.

Table 1: Diastereoselective Synthesis of 3,4-Disubstituted Pyrrolidines

| Entry | N-Substituent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | 4-Fluorobenzyl | 4a | 70 | 60:40 |

| 2 | 4-Methoxybenzyl | 4b | 55 | 55:45 |

| 3 | Benzyl | 4c | 56 | 50:50 |

| 4 | Cyclohexyl | 4d | 75 | 40:60 |

| 5 | Propyl | 4e | 87 | 35:65 |

| 6 | Isopropyl | 4f | 80 | 30:70 |

| 7 | tert-Butyl | 4g | 65 | 25:75 |

Data adapted from a study on the synthesis of N-substituted methyl 4-(diethoxyphosphoryl)pyrrolidine-3-carboxylates. researchgate.net

Strategic Application of Protecting Group Chemistry

The synthesis of complex molecules like this compound, which possesses multiple reactive functional groups, necessitates a well-designed protecting group strategy. Protecting groups are temporarily installed to mask reactive sites, thereby preventing unwanted side reactions and enabling selective transformations at other positions within the molecule.

In the context of synthesizing this compound and its stereoisomers, protecting groups for the pyrrolidine nitrogen and the carboxamide/carboxylic acid functionality are of paramount importance. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.

For the pyrrolidine nitrogen, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically stable to a wide range of non-acidic conditions and can be readily removed with acids such as trifluoroacetic acid (TFA). The Cbz group, on the other hand, is stable to both acidic and basic conditions and is commonly cleaved by catalytic hydrogenation. The selection between these and other nitrogen protecting groups depends on the specific reaction sequence planned for the synthesis.

The diastereoselective synthesis of substituted pyrrolidines can be significantly influenced by the choice of protecting groups. For instance, in the synthesis of C4'-methylated uridine (B1682114) analogs, adjusting the protecting group strategy from an alkyl ether to a bidentate ketal on the carbohydrate backbone was shown to switch the diastereoselectivity of a subsequent cyclopropanation reaction. nih.gov This principle of protecting-group-mediated diastereoselection is highly relevant to the synthesis of this compound, where the desired stereochemical outcome at the C-3 and C-4 positions can be directed by the appropriate choice of protecting groups on the pyrrolidine ring.

The strategic use of protecting groups is also crucial in multistep syntheses involving the functionalization of the pyrrolidine ring. For example, in the synthesis of pyrrolidine-containing drugs, proline and 4-hydroxyproline derivatives are often used as starting materials. mdpi.com The carboxyl and amino groups of these precursors are typically protected to allow for selective modifications at other positions of the ring.

The following table provides examples of common protecting groups used in the synthesis of pyrrolidine derivatives and their typical cleavage conditions.

Table 2: Common Protecting Groups in Pyrrolidine Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Amine (Pyrrolidine N) | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| Amine (Pyrrolidine N) | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Carboxylic Acid | Methyl Ester | OMe | Saponification (e.g., LiOH, NaOH) |

| Carboxylic Acid | Benzyl Ester | OBn | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition from a small-scale laboratory synthesis to a larger, more practical scale presents a unique set of challenges. Optimization of reaction conditions and the development of robust, scalable procedures are crucial for the efficient and reproducible production of this compound.

A key aspect of optimization involves the systematic variation of reaction parameters such as temperature, concentration, solvent, and catalyst loading to maximize yield and purity while minimizing reaction time and the formation of byproducts. In the context of synthesizing pyrrolidine carboxamide derivatives, a microtiter plate strategy has been employed for the rapid optimization of reaction conditions. nih.gov This high-throughput approach allows for the parallel execution of numerous small-scale reactions, facilitating the rapid identification of optimal conditions for amide bond formation. The final products from these microtiter plate syntheses can often be used directly for biological screening without the need for extensive purification, making this an efficient strategy for lead optimization in drug discovery. nih.gov

For the scale-up of the synthesis of this compound, several factors must be considered. These include:

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become increasingly important at larger scales.

Reaction Safety: The thermal stability of intermediates and the potential for exothermic reactions must be carefully evaluated.

Work-up and Purification: Extraction and chromatographic purification methods that are suitable for small-scale synthesis may not be practical for larger quantities. Alternative purification techniques such as crystallization or distillation may need to be developed.

Waste Management: The environmental impact and disposal of waste generated during the synthesis become more significant concerns on a larger scale.

The table below outlines key considerations for the optimization and scale-up of the laboratory synthesis of this compound.

Table 3: Optimization and Scale-Up Parameters

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed reactor with overhead stirring |

| Temperature Control | Heating mantle, ice bath | Automated temperature control unit |

| Reagent Addition | Manual addition | Controlled addition via pump |

| Purification | Flash column chromatography | Crystallization, distillation, preparative HPLC |

| Solvent Usage | Relatively high solvent volumes | Minimization of solvent usage, solvent recycling |

| Safety | Standard laboratory safety protocols | Process safety management, hazard analysis |

Advanced Spectroscopic and Analytical Characterization of 4 Methylpyrrolidine 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. hyphadiscovery.comrsc.org For 4-Methylpyrrolidine-3-carboxamide, which possesses two stereocenters (at C3 and C4), NMR is critical for confirming its constitution and relative stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the spectrum of this compound, distinct signals would be expected for the protons of the pyrrolidine (B122466) ring, the methyl group, and the carboxamide group.

The chemical shifts (δ) are influenced by the electron density around the proton. For instance, protons attached to carbons adjacent to the nitrogen atom (C2 and C5) would appear at a lower field (higher ppm) compared to other ring protons. The protons of the amide group (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange phenomena. The methyl group protons would likely appear as a doublet, coupling with the adjacent proton at C4.

The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry. For a substituted pyrrolidine ring, the magnitude of the coupling constant between the protons at C3 and C4 can help to establish whether the methyl and carboxamide groups are cis or trans to each other. A larger coupling constant is generally observed for a trans (diaxial) relationship, while a smaller coupling constant suggests a cis relationship.

Illustrative ¹H NMR Data for (3S,4S)-4-Methylpyrrolidine-3-carboxamide

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CONH₂ | 7.3 (broad s), 6.8 (broad s) | broad singlet | - | 2H |

| H2 | ~3.2-3.4 | m | - | 2H |

| H5 | ~2.9-3.1 | m | - | 2H |

| H3 | ~2.7-2.9 | m | - | 1H |

| H4 | ~2.4-2.6 | m | - | 1H |

| -CH₃ | ~1.1 | d | ~7.0 | 3H |

| -NH (ring) | variable (broad) | broad s | - | 1H |

| Note: This table is illustrative, based on typical chemical shifts for substituted pyrrolidines. Actual values may vary depending on the solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

The chemical shift of each carbon signal indicates its functional group type. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing furthest downfield (170-180 ppm). The carbons bonded to the nitrogen atom (C2 and C5) would appear in the range of 40-60 ppm. The aliphatic carbons (C3, C4, and the methyl carbon) would be found at a higher field (lower ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. rsc.org

Illustrative ¹³C NMR Data for (3S,4S)-4-Methylpyrrolidine-3-carboxamide

| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |

| C=O (Amide) | ~177 |

| C2 | ~55 |

| C5 | ~48 |

| C3 | ~45 |

| C4 | ~38 |

| -CH₃ | ~15 |

| Note: This table is illustrative, based on typical chemical shifts for substituted pyrrolidines and related structures. |

Advanced Two-Dimensional and Quantitative NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. hyphadiscovery.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the ¹H-¹H connectivity within the pyrrolidine ring and between the C4 proton and the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

Quantitative NMR (qNMR) can be used for purity assessment by integrating the signal of the analyte against a certified internal standard of known concentration. This provides a highly accurate measure of the compound's purity without the need for a specific reference standard of the analyte itself.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). acs.org This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For this compound (molecular formula C₆H₁₂N₂O), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Calculated Exact Mass for this compound

| Formula | Ion | Calculated m/z (Monoisotopic) |

| C₆H₁₂N₂O | [M+H]⁺ | 129.1022 |

| C₆H₁₂N₂O | [M+Na]⁺ | 151.0841 |

Observing a signal at or very near these calculated m/z values in an HRMS spectrum provides strong evidence for the compound's elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture via liquid chromatography and then detects them using mass spectrometry. osti.gov It is a primary tool for assessing the purity of pharmaceutical compounds and intermediates.

For a chiral molecule like this compound, a chiral LC method can be developed to separate its different stereoisomers. This is crucial for ensuring enantiomeric or diastereomeric purity. nih.govdigitellinc.com The mobile phase and the chiral stationary phase of the LC column are optimized to achieve separation between the desired stereoisomer (e.g., (3S,4S)) and any potential isomeric impurities (e.g., (3R,4R), (3S,4R), (3R,4S)).

The mass spectrometer serves as the detector, confirming that the separated peaks have the correct molecular weight for the target compound and identifying any impurities based on their mass-to-charge ratio. By analyzing the integrated area of the peaks in the chromatogram, the relative percentage of the main compound and any impurities can be accurately quantified. nih.gov This technique is highly sensitive and can detect impurities at very low levels.

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for assessing the purity of this compound and for the critical separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation for both purity assessment and the determination of enantiomeric excess. jocpr.com The inherent chirality of this compound, with stereocenters at the 3 and 4 positions of the pyrrolidine ring, necessitates the use of chiral chromatography to separate its enantiomers and diastereomers. nih.gov

The separation of stereoisomers can be achieved through two primary HPLC strategies:

Chiral Stationary Phases (CSPs): This is the most direct and widely used method for enantiomeric separation. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, or synthetic polymers. For pyrrolidine derivatives, polysaccharide-based columns like those with cellulose 3,5-dimethylphenylcarbamate coatings are often effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for optimizing separation. researchgate.net

Chiral Derivatization: An alternative approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a C18 column. nih.govresearchgate.net For this compound, the secondary amine of the pyrrolidine ring or the amide group could potentially be targeted for derivatization. However, this method requires a chirally pure derivatizing agent and confirmation that the reaction proceeds without racemization. sigmaaldrich.com

A typical HPLC method for the purity analysis of a pyrrolidine derivative would utilize a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (often containing a modifier like formic acid for improved peak shape) and UV detection. For enantiomeric excess determination, a chiral column would be employed, and the relative peak areas of the enantiomers would be used for quantification. koreascience.kr

Table 1: Illustrative HPLC Parameters for Chiral Separation of Pyrrolidine Derivatives

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | n-Hexane:Ethanol (e.g., 98:2, v/v) with 0.2% Triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

This table provides a general example; specific conditions must be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis (Applicable with Derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile organic compounds. frontiersin.orgmdpi.com Due to the low volatility of this compound, direct analysis by GC is challenging. The presence of polar functional groups (the secondary amine and the amide) can lead to poor peak shape and thermal instability at the high temperatures required for volatilization. research-solution.comnih.gov

To overcome these limitations, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. research-solution.com This process modifies the functional groups, reducing their polarity and increasing their suitability for GC analysis. gcms.cz Common derivatization strategies for compounds containing amine and amide groups include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups. nih.govgcms.cz

Acylation: Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine group to form volatile fluoroacyl derivatives. gcms.czjfda-online.com

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivatized analyte from any volatile impurities, and the mass spectrometer provides mass-to-charge ratio information, allowing for the identification of the compounds based on their fragmentation patterns. frontiersin.orgmdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amides and Amines

| Derivatization Reagent | Abbreviation | Target Functional Group(s) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amides, Amines, Hydroxyls |

| Trifluoroacetic Anhydride | TFAA | Amines, Alcohols |

| Pentafluoropropionic Anhydride | PFPA | Amines, Alcohols |

The choice of reagent and reaction conditions must be carefully optimized for this compound to ensure complete derivatization without side reactions.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute stereochemistry, as well as provide precise information on bond lengths, bond angles, and crystal packing. nih.gov

To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For pyrrolidine derivatives, X-ray crystallography has been instrumental in confirming the stereochemical orientation of substituents on the ring, which is often crucial for their biological activity. nih.gov The structural data obtained can also provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Complementary Analytical Methods for Material Quality Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the identity and connectivity of atoms. It is also used to detect and quantify impurities.

Mass Spectrometry (MS): Confirms the molecular weight of the compound and, through fragmentation analysis, provides structural information. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for identifying non-volatile impurities. jocpr.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., N-H, C=O, C-N bonds) and can be used for raw material identification.

Karl Fischer Titration: Specifically quantifies the water content in the material, which is a critical quality attribute.

Elemental Analysis: Determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen), which serves as a fundamental check of purity.

Chemical Reactivity and Derivatization Studies of 4 Methylpyrrolidine 3 Carboxamide

Chemical Transformations at the Amide Moiety

The amide group is a cornerstone of organic synthesis, and its reactivity in 4-Methylpyrrolidine-3-carboxamide is a key aspect of its chemical profile.

Amide Functional Group Interconversions

The amide functionality of this compound can be converted into other important chemical groups, such as carboxylic acids and nitriles.

Hydrolysis to Carboxylic Acid:

The conversion of the amide to a carboxylic acid, known as hydrolysis, can be achieved under both acidic and basic conditions. masterorganicchemistry.comyoutube.com Typically, this transformation requires heating with aqueous acid (e.g., HCl) or a strong base (e.g., NaOH). masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and an ammonium (B1175870) ion. youtube.com

Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate expels the amide anion, which is then protonated by the solvent to form ammonia (B1221849). The carboxylate salt is formed, which is then protonated in a separate workup step to yield the final carboxylic acid. youtube.com

Dehydration to Nitrile:

The amide group can also be dehydrated to form a nitrile. This transformation is typically accomplished using a variety of dehydrating agents. researchgate.netorganic-chemistry.orgmasterorganicchemistry.comrsc.orgyoutube.com Common reagents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). youtube.com The reaction involves the elimination of a water molecule from the primary amide functionality. masterorganicchemistry.com

| Transformation | Reagents and Conditions | Product |

| Amide Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | 4-Methylpyrrolidine-3-carboxylic acid |

| Amide Dehydration | P₂O₅, SOCl₂, or POCl₃ | 4-Methylpyrrolidine-3-carbonitrile |

Derivatization Strategies for Enhanced Analytical Detection

While specific derivatization strategies for the analytical detection of this compound are not extensively documented, general principles for derivatizing amides and secondary amines can be applied. The goal of such derivatization is typically to introduce a chromophore, fluorophore, or an easily ionizable group to enhance detection by techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or mass spectrometry.

For instance, the pyrrolidine (B122466) nitrogen can be derivatized with reagents like dansyl chloride or dabsyl chloride to introduce a fluorescent tag, facilitating sensitive detection.

Reactions Involving the Pyrrolidine Ring System

The pyrrolidine ring, with its secondary amine, is a versatile scaffold for a variety of chemical modifications.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic and thus susceptible to alkylation and acylation reactions.

N-Alkylation: The nitrogen of the pyrrolidine ring can be alkylated using alkyl halides or other alkylating agents. These reactions typically proceed via an Sₙ2 mechanism. The synthesis of N-aryl-substituted pyrrolidines through the reductive amination of diketones with anilines is a well-established method. mdpi.com

N-Acylation: The pyrrolidine nitrogen can be readily acylated using acyl chlorides, anhydrides, or by coupling with carboxylic acids. For example, the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides is achieved by reacting the pyrrolidine precursor with an appropriate acylating agent. rroij.com A patent has also described the formation of a carbamate (B1207046) derivative of this compound, which represents a specific type of N-acylation.

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide (e.g., R-X) | N-Alkyl-4-methylpyrrolidine-3-carboxamide |

| N-Acylation | Acyl chloride (e.g., R-COCl) | N-Acyl-4-methylpyrrolidine-3-carboxamide |

| Carbamate Formation | e.g., Boc₂O | tert-butyl 3-carbamoyl-4-methylpyrrolidine-1-carboxylate |

Stereochemical Control and Inversion in Pyrrolidine Ring Reactions

The stereochemistry of the pyrrolidine ring is a critical aspect of its chemistry, particularly in the context of its use in chiral synthesis and medicinal chemistry. The synthesis of substituted pyrrolidines with a high degree of stereocontrol is a significant area of research. acs.orgacs.orgmdpi.comua.esnih.govrsc.orgrsc.orgresearchgate.net

Stereoselective synthesis methods often employ chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of stereocenters on the pyrrolidine ring. For instance, asymmetric Michael addition reactions have been developed for the synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. rsc.orgrsc.orgresearchgate.net The stereochemical outcome of reactions involving the pyrrolidine ring can be influenced by the existing stereocenters, leading to diastereoselective transformations.

Functional Group Compatibility and Transformations

The compatibility of the amide and pyrrolidine functionalities with various reaction conditions is a key consideration in the synthesis and modification of this compound. Several studies on the synthesis of substituted pyrrolidines have demonstrated a good tolerance for a range of functional groups. researchgate.netorganic-chemistry.orgacs.orgacs.org

For instance, in the context of pyrrolidinone synthesis, various functional groups such as ethers, sulfonamides, and aryl halides have been shown to be well-tolerated. acs.org This suggests that this compound could be a versatile building block, allowing for modifications at one part of the molecule while preserving the other functional group.

Computational Chemistry and Molecular Modeling of 4 Methylpyrrolidine 3 Carboxamide

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT) for Electronic Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-Methylpyrrolidine-3-carboxamide and its derivatives. These studies often involve optimizing the molecular geometry and calculating various electronic properties. For instance, DFT calculations with specific basis sets, such as B3LYP/6-31G(d,p), have been used to analyze the electronic properties of related pyrrolidine (B122466) structures. researchgate.net Such calculations help in understanding the distribution of electron density, which is crucial for predicting reactivity and intermolecular interactions.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. For similar compounds, HOMO is often localized on specific parts of the molecule, like the phenyl group and amide group, while LUMO can be distributed over the entire molecule. chemrxiv.org

Furthermore, DFT is employed to analyze various intermolecular interactions through approaches like the Atoms in Molecules (AIM) theory. researchgate.net These theoretical calculations are often validated by comparing computed data with experimental results from spectroscopic methods like FT-IR and NMR. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in different environments, such as in solution. These simulations provide a detailed picture of the conformational landscape of the molecule over time, which is essential for understanding its biological activity. frontiersin.org MD simulations can assess the stability of different conformers and the interactions with solvent molecules. nih.gov

By simulating the molecule's movement and interactions at an atomic level, researchers can gain insights into its flexibility and how it might adapt its shape to bind to a biological target. frontiersin.org For example, MD simulations can be used to explore the conformational ensembles of pyrrolidine derivatives in solution, which is critical for understanding their structure-activity relationships. The results from MD simulations can complement experimental data from techniques like NMR to provide a comprehensive understanding of the molecule's behavior in a physiological environment.

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations are widely used to predict spectroscopic parameters for compounds like this compound, which can then be compared with experimental spectra for structural validation. researchgate.net DFT calculations, for instance, can predict vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netchemrxiv.org

The calculated vibrational spectra are often scaled to better match experimental data. The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific functional groups within the molecule. chemrxiv.org Similarly, theoretical predictions of UV-Vis spectra, including excitation energies and oscillator strengths, can be achieved through methods like Time-Dependent DFT (TD-DFT). nih.gov These predictions help in understanding the electronic transitions within the molecule. researchgate.net

| Spectroscopic Parameter | Theoretical Method | Typical Information Obtained |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Predicted IR and Raman active modes, assignment of vibrational bands. researchgate.netchemrxiv.org |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Prediction of 1H and 13C NMR chemical shifts for structural elucidation. |

| Electronic Transitions | TD-DFT | Prediction of UV-Vis absorption wavelengths and electronic transition character. researchgate.netnih.gov |

In Silico Ligand-Target Interaction Modeling for Mechanistic Understanding

In silico modeling plays a pivotal role in understanding how this compound and its analogs might interact with biological targets at a molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding modes and affinities of these compounds with specific proteins or enzymes. rsc.orgresearchgate.net

Molecular docking studies can identify potential binding poses of a ligand within the active site of a target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov For instance, in studies of related carboxamide derivatives, docking has been used to understand interactions with targets like the main protease of SARS-CoV-2. nih.gov

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. rsc.orgresearchgate.net These simulations provide insights into the dynamic nature of the interaction and can help refine the understanding of the binding mechanism. unisi.it By analyzing the trajectory of the simulation, researchers can identify crucial amino acid residues involved in stabilizing the ligand. rsc.org

Conformational Analysis and Energetics

The pharmacological properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. nih.gov Conformational analysis of this compound is crucial for understanding its ability to adopt a specific shape (the "bioactive conformation") required for binding to a biological target. nih.gov

Computational methods are the primary tools for generating and evaluating the energetics of different conformers. nih.gov Theoretical conformational analysis can identify low-energy conformers and the energy barriers between them. nih.gov For pyrrolidine derivatives, factors such as the puckering of the pyrrolidine ring and rotation around single bonds contribute to the conformational landscape. researchgate.net

The relative stability of different conformers, such as folded versus extended forms, can be assessed through theoretical calculations. nih.gov This information is vital for understanding structure-activity relationships, as the energetically preferred conformation in solution may not be the same as the conformation adopted upon binding to a receptor. nih.govnih.gov

| Computational Method | Application in Conformational Analysis |

| Molecular Mechanics | Rapid generation of a large number of possible conformers. |

| Quantum Mechanics (DFT) | Accurate calculation of the relative energies of different conformers. researchgate.net |

| Molecular Dynamics (MD) | Exploration of the conformational space available to the molecule in a simulated environment. arxiv.org |

Structure Activity Relationship Sar Investigations of 4 Methylpyrrolidine 3 Carboxamide Derivatives

Influence of Substitutions on Molecular Recognition and Target Interactions

The nuanced interplay between the chemical structure of 4-methylpyrrolidine-3-carboxamide derivatives and their interaction with biological targets is a central theme in their SAR studies. The nature and position of substituents on the pyrrolidine (B122466) core and the amide group can dramatically alter binding affinity, selectivity, and efficacy.

Stereochemical Effects on Binding and Efficacy

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. For instance, in a series of methylated analogues of a potent kappa-receptor agonist, the (S,S)-configured methyl carbamate (B1207046) displayed the highest kappa-receptor affinity. nih.gov The affinity for piperazines with acyl or alkoxycarbonyl residues at both nitrogen atoms was found to decrease in the order of (S,S) > (R,R) > (S,R) > (R,S), highlighting the profound impact of stereoisomerism on receptor binding. nih.gov

Similarly, in the context of iGluR antagonists, the 2,4-cis stereochemistry was found to be crucial for the desired binding mode, even though it is opposite to the 2,4-trans stereochemistry of naturally occurring ligands like kainate. nih.gov This underscores that the optimal stereochemical arrangement is target-dependent and can be counterintuitive.

Examination of Substituent Effects at N1, C3, and C4 of the Pyrrolidine Ring

Substitutions at various positions of the pyrrolidine ring have been shown to significantly modulate the pharmacological profile of these compounds.

At the N1 position , the nature of the substituent can influence both affinity and selectivity. For example, in a series of kappa-receptor agonists, the presence of a methyl carbamate at this position in the (S,S) configuration resulted in a unique activity profile with subnanomolar binding at both kappa- and mu-receptors. nih.gov

The C3 position is integral to the core pharmacophore. The carboxamide group at this position is a key interaction point with the target protein.

Modifications at the C4 position have also been extensively studied. In the development of 11β-HSD1 inhibitors, a series of pyrrolidine carboxamides demonstrated potent in vitro activity, with structure-guided optimization leading to potent and stable inhibitors. nih.gov For iGluR antagonists, introducing substituents at the 4'-position of a related phenylpyrrolidine-2-carboxylic acid scaffold significantly influenced the iGluR binding affinity profile. nih.gov For example, a methyl group at this position eliminated affinity for AMPA and KA receptors while retaining micromolar affinity for native NMDA receptors. nih.gov In another study, palladium-catalyzed C(sp3)–H arylation at the C4 position of pyrrolidines was achieved with high regio- and stereoselectivity using an aminoquinoline amide directing group. acs.org

In Vitro Mechanistic Probing of Biological Targets

To understand the molecular basis of the observed SAR, in vitro mechanistic studies are indispensable. These studies provide quantitative data on binding affinity, selectivity, and the mechanism of enzyme inhibition.

Binding Affinity and Selectivity Studies

Binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) is a key parameter in SAR studies. For the methylated analogues of the kappa-receptor agonist, the (S,S)-configured methyl carbamate exhibited the highest kappa-receptor affinity with a Ki value of 0.31 nM. nih.gov A propionamide (B166681) analogue also showed high affinity with a Ki of 0.67 nM. nih.gov

Selectivity, the ability of a compound to bind to a specific target over others, is equally important. In the iGluR antagonist series, halogen substitutions at the 4'-position of the phenyl ring led to a shift towards selectivity for native NMDA receptors, with the 4'-chloro and 4'-bromo substituents being optimal for binding. nih.gov

Table 1: Binding Affinities of Selected Pyrrolidine Derivatives

| Compound | Target | Binding Affinity (Ki, nM) |

| (S,S)-14 (methyl carbamate) | κ-opioid receptor | 0.31 |

| (S,S)-13 (propionamide) | κ-opioid receptor | 0.67 |

| 4'-chloro analog | NMDA receptor | 630 |

| 4'-bromo analog | NMDA receptor | 620 |

This table is interactive. You can sort the data by clicking on the column headers.

Development of Pharmacophore Models and Rational Molecular Design Principles

The exploration of this compound derivatives in drug discovery has been significantly advanced by the application of computational tools, particularly through the development of pharmacophore models and the establishment of rational molecular design principles. These strategies aim to elucidate the key structural features required for biological activity and to guide the synthesis of more potent and selective compounds.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For derivatives of this compound, these models are constructed based on the structure-activity relationships (SAR) of known active and inactive compounds. The core components of such a pharmacophore typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. nih.gov

The carboxamide moiety is a cornerstone of the pharmacophore for this class of compounds, often acting as a crucial hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the target's binding site. The pyrrolidine ring serves as a rigid scaffold, positioning the other functional groups in the correct orientation for optimal binding. The 4-methyl group is a key hydrophobic feature, likely occupying a lipophilic pocket within the binding site. The stereochemistry of the pyrrolidine ring is also a critical determinant of activity, with specific configurations leading to significantly higher potency.

Systematic investigations into related substituted pyrrolidone and pyrrolidine derivatives have provided foundational principles for the rational design of novel analogs. For instance, studies on pyrrolidone acetamides have revealed several key design considerations that are applicable to 4-methylpyrrolidine-3-carboxamides:

The carboxamide group is essential for affinity. This highlights its role as a primary binding motif. acs.org

Stereochemistry is paramount. The absolute configuration at substituted positions on the pyrrolidine ring can dramatically influence binding affinity. For example, in a related series of pyrrolidone acetamides, the (S)-configuration of a substituent alpha to the carboxamide was preferred. acs.org

The pyrrolidine ring is a favored scaffold over more flexible acyclic or different-sized cyclic (e.g., piperidine) analogues, suggesting the importance of its specific conformational constraints. acs.org

Substitution at the 4-position of the pyrrolidine ring with small hydrophobic groups can enhance potency. This has been shown to improve both in vitro and in vivo efficacy, suggesting that this position is a key site for optimization. acs.org

These principles have guided the "tuning" of the this compound scaffold to enhance desired biological activities. For example, in the development of CCR5 antagonists based on a substituted pyrrolidine core, potent analogues were developed by creating urea (B33335) and amide linkages at the pyrrolidine nitrogen. nih.gov

The following table summarizes the impact of various substitutions on the activity of a related series of pyrrolidone derivatives, illustrating the application of these design principles.

| Compound | Substitution at 4-position | Relative Potency |

| Parent Compound | H | 1x |

| Analog 1 | Methyl | 3x |

| Analog 2 | Ethyl | 5x |

| Analog 3 | Propyl | 10x |

| Analog 4 | Phenyl | 0.5x |

Data derived from studies on related pyrrolidone derivatives and illustrates general principles.

The data clearly indicates that small, hydrophobic alkyl groups at the 4-position lead to a significant increase in potency, while a larger, bulkier hydrophobic group like phenyl is detrimental. This suggests the presence of a sterically constrained hydrophobic pocket in the biological target.

Applications in Advanced Organic Synthesis Research and Materials Science

4-Methylpyrrolidine-3-carboxamide as a Versatile Chiral Building Block

Chiral, non-racemic pyrrolidines are crucial components in many biologically significant molecules, making their synthesis a key focus of research. researchgate.net The strategic placement of substituents on the pyrrolidine (B122466) ring allows for the creation of diverse and complex stereochemical architectures. The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of innovative synthetic methods to produce chiral intermediates. nih.gov

The synthesis of substituted chiral pyrrolidines often involves stereoselective and regioselective reactions. For instance, a practical synthesis of a key chiral building block, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was achieved through a stereospecific chlorination of an in situ generated aziridinium (B1262131) ion, followed by nitrile anion cyclization. researchgate.net This highlights the intricate strategies employed to control stereochemistry. Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides to chiral acrylamides, which proceeds with excellent diastereoselectivity. researchgate.net

The versatility of the pyrrolidine scaffold is further demonstrated by its use in creating constrained amino acids. For example, all four stereoisomers of β-isopropyltyrosine were synthesized with high stereoselectivity using an optically pure 4-phenyloxazolidinone as a chiral auxiliary via an asymmetric Michael addition. researchgate.net These examples underscore the importance of chiral pyrrolidine derivatives as foundational elements for constructing molecules with specific three-dimensional arrangements.

Role in Organocatalysis and Asymmetric Catalysis (e.g., Michael and Aldol Reactions)

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Pyrrolidine-based structures are at the forefront of this field, with numerous catalysts developed for a variety of transformations, most notably the Michael and Aldol reactions. mdpi.comnih.gov

The Michael reaction, a conjugate addition reaction, is a fundamental method for carbon-carbon bond formation. beilstein-journals.org Organocatalytic asymmetric Michael additions have been extensively developed, particularly the addition of nucleophiles to nitroalkenes, as the resulting products can be converted into a variety of useful functional groups. beilstein-journals.org For instance, a novel pyrrolidine-camphor organocatalyst has been shown to be efficient for the asymmetric Michael reaction of α,α-disubstituted aldehydes to β-nitroalkenes under solvent-free conditions. researchgate.net

Similarly, the Aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Proline and its derivatives are classic examples of pyrrolidine-based organocatalysts for asymmetric Aldol reactions. nih.gov Researchers have developed various prolinamide organocatalysts, examining the impact of substituents on the pyrrolidine ring, such as 4-hydroxy and 2-methyl groups, on the enantioselectivity of the reaction. mdpi.com

The design of these organocatalysts often involves creating a bifunctional system where one part of the molecule (e.g., a secondary amine) activates the nucleophile, while another part (e.g., a thiourea (B124793) or sulfonamide group) activates the electrophile through hydrogen bonding. This dual activation is key to achieving high enantioselectivity. mdpi.commdpi.com

Below is a table summarizing the application of pyrrolidine-based organocatalysts in asymmetric Michael and Aldol reactions:

| Reaction Type | Catalyst Type | Key Features |

| Michael Addition | Pyrrolidine-camphor | Efficient for α,α-disubstituted aldehydes and β-nitroalkenes; solvent-free conditions. researchgate.net |

| Michael Addition | Bifunctional thiourea | Effective for the reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. beilstein-journals.org |

| Michael Addition | D-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine | High yields and diastereoselectivity for the addition of aldehydes to β-nitroalkenes. researchgate.net |

| Aldol Reaction | N-prolyl sulfinamides | Good performance under solvent-free conditions. nih.gov |

| Aldol Reaction | 4-hydroxyprolinamides | Investigated the impact of substituents on enantioselectivity. mdpi.com |

Contribution to the Synthesis of Complex Molecular Architectures and Scaffolds

The inherent stereochemistry and conformational rigidity of the pyrrolidine ring make it an excellent scaffold for the synthesis of complex molecular architectures. By utilizing the pyrrolidine core as a starting point, chemists can elaborate upon its structure to build intricate polycyclic and heterocyclic systems.

The development of methods to synthesize substituted pyrrolidines with high stereocontrol is crucial for their application as building blocks. For example, the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org This method provides a direct route to valuable chiral intermediates.

The ability to control the relative and absolute stereochemistry of multiple stereocenters on the pyrrolidine ring is a significant challenge and an area of active research. The successful synthesis of all four stereoisomers of a highly constrained amino acid, β-isopropyltyrosine, with high stereoselectivities highlights the advanced synthetic strategies being employed. researchgate.net These strategies often rely on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reactions.

Precursor in the Development of Novel Heterocyclic Systems

The pyrrolidine nucleus serves as a versatile precursor for the synthesis of a wide range of other heterocyclic systems. The functional groups present on the pyrrolidine ring, such as the carboxamide group in this compound, can be chemically manipulated to construct new rings and fused ring systems.

For instance, the development of an organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones leads to the formation of novel spirocyclic compounds. beilstein-journals.org This reaction demonstrates how the pyrrolidine scaffold can be a key component in cascade reactions that build molecular complexity in a single step.

Furthermore, the pyrrolidine ring can be a part of a larger, more complex heterocyclic system. Research into the synthesis of pyrrolidine-based organocatalysts often involves the fusion or linking of the pyrrolidine ring with other cyclic structures, such as camphor (B46023) or pinane, to create rigid and effective catalytic environments. mdpi.comresearchgate.net These novel heterocyclic systems are not only interesting from a structural perspective but also have potential applications in catalysis and medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing 4-Methylpyrrolidine-3-carboxamide with high purity?

Synthesis typically involves condensation of pyrrolidine precursors with carboxamide-forming reagents. A common approach includes using palladium or copper catalysts in solvents like DMF or toluene to facilitate cyclization and functional group modifications . Post-synthesis, purification via HPLC (≥98% purity) is recommended to remove unreacted intermediates or stereoisomers . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound?

Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI-MS with [M+1] or [M+H]+ ions) .

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally related pyrrolidinecarboxamides .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 210–260 nm) is widely used. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) is recommended, especially in biological samples . Calibration curves should be validated against certified reference standards.

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what challenges arise?

Chiral resolution via preparative chromatography (e.g., chiral stationary phases like amylose derivatives) or asymmetric synthesis using enantioselective catalysts (e.g., Ru-BINAP complexes) are common. Contamination by diastereomers or racemization during storage must be monitored via polarimetry or chiral HPLC .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often stem from variations in assay conditions (e.g., cell lines, solvent systems). Standardize protocols using:

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or GPCRs. ADMET predictors (e.g., SwissADME) assess solubility, metabolic stability, and blood-brain barrier penetration. Validate predictions with in vitro assays, such as hepatic microsomal stability tests .

Q. What experimental approaches assess the hydrolytic stability of this compound under physiological conditions?

Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS and quantify half-life (t₁/₂). For pH-sensitive derivatives, consider prodrug strategies or steric hindrance modifications to enhance stability .

Methodological Notes

- Stereochemical Complexity : The pyrrolidine ring’s conformation significantly impacts bioactivity. Use NOESY NMR or circular dichroism (CD) to correlate structure-activity relationships .

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies. Reference safety data from structurally related compounds (e.g., hepatotoxicity thresholds) .

- Data Reproducibility : Archive raw spectral data and chromatograms in open-access repositories (e.g., PubChem) to facilitate cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.